molecular formula C21H26FN3O2 B3795295 2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3795295
M. Wt: 371.4 g/mol
InChI Key: LWDJEEKZUUETSM-UHFFFAOYSA-N
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Description

2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(6-fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-27-12-11-25-9-2-7-21(20(25)26)8-10-24(15-21)14-18-5-3-16-13-17(22)4-6-19(16)23-18/h3-6,13H,2,7-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJEEKZUUETSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1=O)CCN(C2)CC3=NC4=C(C=C3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves several steps. One common synthetic route starts with the preparation of the fluoroquinoline core, followed by the introduction of the spirocyclic moiety. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions .

Scientific Research Applications

2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of bacterial DNA-gyrase, an enzyme essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from reproducing and ultimately leads to their death. This specific mechanism of action is different from that of other antibiotics, making it effective against strains resistant to other antibacterial drugs .

Comparison with Similar Compounds

Similar compounds to 2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one include other fluoroquinolones such as ciprofloxacin, norfloxacin, and ofloxacin. These compounds share a similar core structure but differ in their substituents, which can affect their antibacterial activity and spectrum. The uniqueness of this compound lies in its spirocyclic structure, which may contribute to its distinct biological properties and potential advantages in overcoming bacterial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-[(6-Fluoroquinolin-2-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one

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